6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid
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Overview
Description
6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antibacterial and antimalarial agents . The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and stability .
Preparation Methods
The synthesis of 6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid typically involves cyclization and cross-coupling reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions are generally mild and tolerant of various functional groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Cross-Coupling: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura, to form various derivatives.
Scientific Research Applications
6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound’s fluorine atoms enhance its binding affinity and stability, making it a potent inhibitor . Molecular docking studies have shown that it can interact with the ATPase domain of topoisomerase II, a crucial enzyme in DNA replication .
Comparison with Similar Compounds
6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both fluorine and trifluoromethyl groups. Similar compounds include:
Fluoroquinolones: These are widely used antibacterial agents with a similar quinoline core but different substitution patterns.
Mefloquine: An antimalarial drug with a quinoline structure but different functional groups.
Brequinar: An antineoplastic agent with a quinoline core and different substituents.
These compounds share the quinoline core but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Properties
CAS No. |
897561-78-3 |
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Molecular Formula |
C17H9F4NO2 |
Molecular Weight |
335.25 g/mol |
IUPAC Name |
6-fluoro-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H9F4NO2/c18-11-4-5-14-12(7-11)13(16(23)24)8-15(22-14)9-2-1-3-10(6-9)17(19,20)21/h1-8H,(H,23,24) |
InChI Key |
SISVFTSCVOHXCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O |
Origin of Product |
United States |
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